molecular formula C9H6ClFN2 B14750922 2-(Chloromethyl)-7-fluoroquinazoline

2-(Chloromethyl)-7-fluoroquinazoline

Cat. No.: B14750922
M. Wt: 196.61 g/mol
InChI Key: MSMBRUBMMYZKLA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-fluoroquinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-fluoroquinazoline typically involves the reaction of 2-aminobenzonitrile with chloroacetaldehyde in the presence of a base, followed by cyclization and fluorination steps. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the production .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-7-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazolinone derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-7-fluoroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and inhibition of cell proliferation .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylquinazoline
  • 2-(Chloromethyl)-6-fluoroquinazoline
  • 2-(Chloromethyl)-4-phenylquinazoline

Comparison: 2-(Chloromethyl)-7-fluoroquinazoline is unique due to the presence of a fluorine atom at the 7-position, which can enhance its lipophilicity and metabolic stability compared to other similar compounds. This structural modification can lead to improved biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-(chloromethyl)-7-fluoroquinazoline

InChI

InChI=1S/C9H6ClFN2/c10-4-9-12-5-6-1-2-7(11)3-8(6)13-9/h1-3,5H,4H2

InChI Key

MSMBRUBMMYZKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1F)CCl

Origin of Product

United States

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